

Pharmacokinetics and pharmacodynamics of GSK2838232 in preclinical models

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GSK2838232: A Preclinical Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2838232 is a second-generation HIV-1 maturation inhibitor developed by GlaxoSmithKline. It represents a novel therapeutic approach, targeting the final stages of the viral lifecycle. Unlike other antiretroviral classes that inhibit viral enzymes, GSK2838232 disrupts the proteolytic cleavage of the HIV-1 Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1). This inhibition prevents the formation of mature, infectious virions. This guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for GSK2838232, intended to inform researchers and drug development professionals.

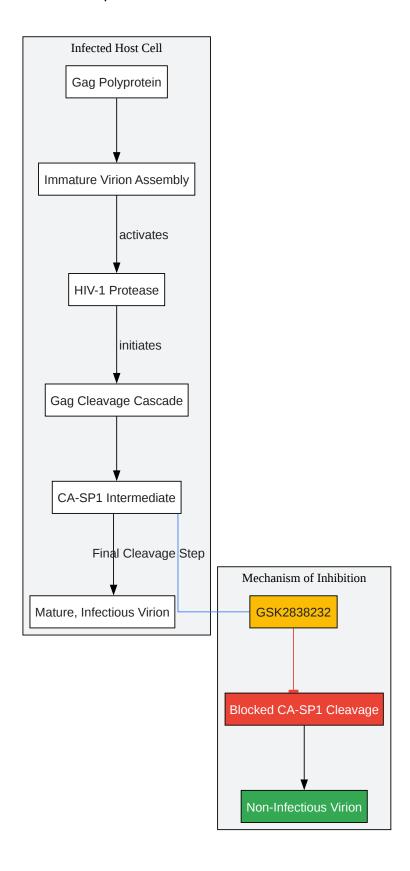
Pharmacodynamics

The primary pharmacodynamic effect of **GSK2838232** is the potent and selective inhibition of HIV-1 maturation. This activity has been characterized through various in vitro assays.

Mechanism of Action



GSK2838232's mechanism of action is centered on the disruption of the Gag polyprotein processing cascade, a critical step for the formation of a mature and infectious viral core.





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Figure 1: Mechanism of Action of GSK2838232.

In Vitro Antiviral Activity

GSK2838232 has demonstrated potent antiviral activity against a broad range of HIV-1 isolates in vitro. The following table summarizes the 50% inhibitory concentrations (IC50) against various laboratory strains and clinical isolates.

HIV-1 Isolate	Cell Line	IC50 (nM)
Group M Subtype A	CEMss	0.25 - 0.92
Group M Subtype B	CEMss	0.25 - 0.92
Group M Subtype C	CEMss	0.25 - 0.92
Group M Subtype D	CEMss	0.25 - 0.92
Group M Subtype F	CEMss	0.25 - 0.92
Group O	CEMss	0.25 - 0.92
Q23-17	293T/17	1.5 - 2.8
NL4-3	293T/17	1.5 - 2.8
MJ4	293T/17	1.5 - 2.8
94UG114.1.6	293T/17	1.5 - 2.8

Note: Data compiled from publicly available research. Specific assay conditions may vary between studies.

It is important to note that **GSK2838232** shows negligible activity against HIV-2 and Simian Immunodeficiency Virus (SIV) isolates.[1] This intrinsic resistance has been mapped to the CA/SP1 cleavage site, highlighting the specificity of the inhibitor.[1]

In Vivo Efficacy in Preclinical Models



Detailed quantitative in vivo pharmacodynamic data from preclinical animal models, such as dose-response studies on viral load reduction in humanized mouse models (e.g., SCID-hu mice), are not extensively available in the public domain. Such studies are crucial for establishing the dose- and exposure-response relationships that inform clinical trial design.

Pharmacokinetics

The preclinical pharmacokinetic profile of **GSK2838232** has been evaluated in multiple species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Bioavailability

Preclinical studies have indicated that **GSK2838232** exhibits low to moderate oral bioavailability, ranging from 6% to 40% across various species.[2] This variability is influenced by factors such as the formulation and the specific animal model used.

Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) from oral and intravenous dosing in key preclinical species such as rats, dogs, and monkeys are not publicly available in a consolidated format. This data is typically generated during the early phases of drug development and may be proprietary.

Distribution

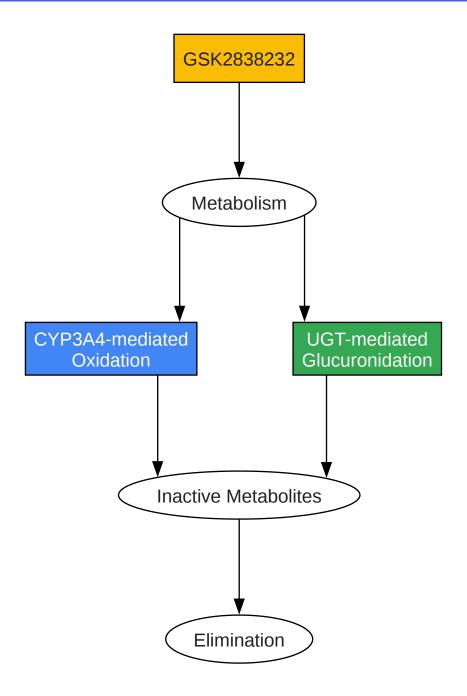
Information regarding the tissue distribution of **GSK2838232** in preclinical models is limited in publicly accessible sources.

Metabolism

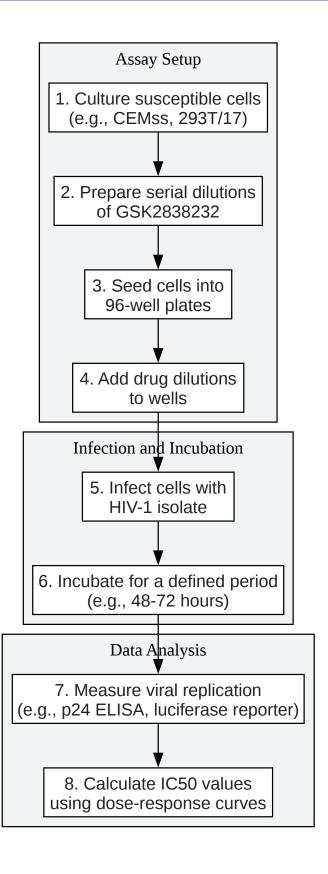
The primary route of clearance for **GSK2838232** is through metabolism.[2] In vitro studies and data from clinical trials suggest that this is mediated by two main pathways:

- Oxidative metabolism: Primarily carried out by the cytochrome P450 enzyme CYP3A4.
- Glucuronidation: A phase II metabolic reaction mediated by UGT (UDPglucuronosyltransferase) enzymes.









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